Isonicotinate

描述

Structure

3D Structure

属性

分子式 |

C6H4NO2- |

|---|---|

分子量 |

122.10 g/mol |

IUPAC 名称 |

pyridine-4-carboxylate |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/p-1 |

InChI 键 |

TWBYWOBDOCUKOW-UHFFFAOYSA-M |

SMILES |

C1=CN=CC=C1C(=O)[O-] |

规范 SMILES |

C1=CN=CC=C1C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isonicotinate: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinate, the conjugate base of isonicotinic acid, is a pyridine-containing organic compound of significant interest in medicinal chemistry and drug metabolism. It serves as a fundamental structural motif in various pharmacologically active agents and is a key metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for this compound and its derivatives. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

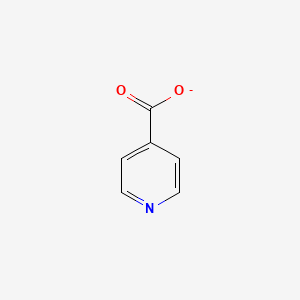

This compound is formally known as pyridine-4-carboxylate. It is derived from the deprotonation of the carboxylic acid group of isonicotinic acid (pyridine-4-carboxylic acid). The structure is characterized by a pyridine (B92270) ring with a carboxylate group at the 4-position.

Chemical Structure of this compound:

The properties of this compound are intrinsically linked to its parent compound, isonicotinic acid, and its common salt and ester forms.

Quantitative Data

The following tables summarize key quantitative data for isonicotinic acid, sodium this compound, and two common ester derivatives.

| Property | Isonicotinic Acid | Sodium this compound | Methyl this compound | Ethyl this compound |

| Molecular Formula | C₆H₅NO₂ | C₆H₄NNaO₂ | C₇H₇NO₂ | C₈H₉NO₂ |

| Molecular Weight | 123.11 g/mol | 145.09 g/mol [2] | 137.14 g/mol | 151.16 g/mol |

| CAS Number | 55-22-1 | 16887-79-9[2] | 2459-09-8 | 1570-45-2 |

| Melting Point | >300 °C | >300 °C | 8-8.5 °C | Not readily available |

| Boiling Point | 260 °C at 15 mmHg | Not available | 207-209 °C | 92 °C at 8 mmHg |

| pKa (of Isonicotinic Acid) | 4.96 | Not applicable | Not applicable | Not applicable |

| Solubility in Water | 5.2 g/L at 20 °C. Sparingly soluble in cold water, more soluble in hot water. | Soluble | Slightly soluble | Immiscible |

| Solubility in Organic Solvents | Practically insoluble in benzene (B151609) and ether. Soluble in hot ethanol. | Insoluble in non-polar organic solvents. | Soluble in chloroform (B151607) and ethyl acetate (B1210297). | Soluble in alcohol, ether, chloroform, and benzene. |

| UV-Vis λmax (in acidic mobile phase) | 214 nm, 264 nm | Data not readily available. | Data not readily available. | Data not readily available. |

Biological Role: The Isoniazid Metabolic Pathway

This compound plays a crucial role in the metabolism of isoniazid (INH), a primary drug for treating tuberculosis. INH is a prodrug that is metabolized in the liver. One of the major metabolic pathways involves the hydrolysis of isoniazid by amidases to produce isonicotinic acid (which exists as this compound at physiological pH) and hydrazine (B178648).[1][3] The accumulation of certain metabolites of isoniazid, such as hydrazine and acetylhydrazine, is associated with hepatotoxicity.[1][4]

Below is a diagram illustrating the metabolic pathway of isoniazid.

Caption: Metabolic pathway of Isoniazid (INH).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of Sodium this compound

This protocol describes the preparation of sodium this compound from isonicotinic acid.

Materials:

-

Isonicotinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Dissolve a specific molar amount of isonicotinic acid in a solution of a molar equivalent of sodium hydroxide in distilled water.[5] This can be done at an elevated temperature (e.g., 60-80 °C) with stirring to ensure complete dissolution.[5]

-

Cool the resulting solution to room temperature (approximately 20-30 °C) and continue stirring.

-

If crystallization does not occur spontaneously, induce it by adding a seed crystal of sodium this compound.

-

Continue cooling the solution to about 15 °C to maximize crystal formation.

-

Collect the precipitated crystals of sodium this compound by filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified sodium this compound.

Synthesis of Methyl this compound (Esterification)

This protocol outlines the Fischer esterification of isonicotinic acid to produce methyl this compound.

Materials:

-

Isonicotinic acid

-

Methanol (B129727) (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium carbonate (Na₂CO₃) solution or saturated sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃) or Ethyl acetate (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure using Sulfuric Acid Catalyst:

-

In a round-bottomed flask, suspend 10 g of isonicotinic acid in 25 mL of methanol.

-

Carefully add 3 mL of concentrated sulfuric acid as a catalyst.

-

Heat the reaction mixture on a water bath for 8 hours.

-

After cooling, neutralize the mixture with a saturated solution of sodium carbonate until effervescence ceases.

-

Methyl this compound will separate as an oily layer.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the chloroform under reduced pressure to obtain the crude ester.

-

The product can be further purified by vacuum distillation.

Procedure using Thionyl Chloride:

-

To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in 20 mL of methanol at 0 °C, add thionyl chloride (1.45 mL, 20 mmol) dropwise over 1 hour.

-

Stir the reaction mixture for 12 hours at 50 °C.

-

Cool the mixture to room temperature and dilute with 25 mL of water.

-

Evaporate the methanol under reduced pressure.

-

Adjust the pH to approximately 6 with an aqueous solution of sodium bicarbonate.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the ester.

Purification by Recrystallization

This is a general procedure for the purification of solid isonicotinic acid.

Materials:

-

Crude isonicotinic acid

-

Distilled water

Procedure:

-

Transfer the crude isonicotinic acid to a beaker.

-

Add a minimum amount of distilled water and heat the mixture until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Yellow granular crystals of isonicotinic acid nitrate (B79036) will separate out.

-

For further purification, the material can be recrystallized from hot water.

-

Filter the crystals using a Büchner funnel and wash with three portions of cold water.

-

The purified isonicotinic acid can be dried in an oven.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of isonicotinic acid.

Instrumentation and Conditions:

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile (10%) and 0.05% Sulfuric acid in water (90%)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200 nm

-

Sample Preparation: 1.0 mg/mL in 50:50 acetonitrile/water

-

Injection Volume: 1 µL

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of isonicotinic acid of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Prepare the sample solution by dissolving the analyte in the sample solvent.

-

Inject the sample solution and record the chromatogram.

-

Quantify the amount of isonicotinic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a molecule of considerable importance, bridging the gap between fundamental organic chemistry and clinical pharmacology. Its properties are well-characterized, and its role as a key metabolite of isoniazid underscores its biological relevance. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of this compound and its derivatives, empowering researchers in their drug discovery and development endeavors. A thorough understanding of the principles and procedures outlined herein is essential for professionals working with this versatile chemical entity.

References

- 1. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]

- 2. Sodium this compound | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its pyridine (B92270) core and ester functionality make it a versatile precursor for the development of novel therapeutic agents, including antitubercular and antihypertensive drugs.[1] This guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in cellular signaling pathways, offering a critical resource for professionals in drug discovery and development.

Chemical Structure

Caption: Chemical structure of methyl pyridine-4-carboxylate.

Physical and Chemical Properties

Methyl this compound is a colorless to orange-brown liquid with a characteristic odor.[1][2] It is slightly soluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[2][3]

Table 1: Physical Properties of Methyl this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Melting Point | 8-8.5 °C | |

| Boiling Point | 207-209 °C | |

| Density | 1.161 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.512 | |

| CAS Number | 2459-09-8 | [5] |

| IUPAC Name | methyl pyridine-4-carboxylate | [6] |

| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=CC=NC=C1 | [5] |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl this compound is characterized by signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester group.

Table 2: ¹H NMR Spectral Data of Methyl this compound (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 8.78 | d | |

| H-3, H-5 | 7.84 | d | |

| -OCH₃ | 3.96 | s | |

| Data sourced from ChemicalBook.[7] |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of Methyl this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C2 | 156.0 | 150.9 |

| C3 | 138.7 | 119.5 |

| C4 | 123.7 | 134.3 |

| C=O | 163.3 | - |

| -OCH₃ | 58.0 | - |

| Data adapted from a study on a ruthenium(II) complex with this compound ligands.[1] Note: Chemical shifts can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum of methyl this compound displays characteristic absorption bands for the carbonyl group of the ester and the aromatic pyridine ring.

Table 4: Characteristic IR Absorption Bands for Methyl this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H stretch | -CH₃ (methyl) |

| 1730 | C=O stretch | Ester |

| 1607, 1500-1400 | C=C and C=N stretch | Aromatic (Pyridine) ring |

| 1282 | C-O stretch | Ester |

| Data interpreted from typical IR absorption ranges and data from related compounds.[1][8][9] |

Experimental Protocols

Synthesis of Methyl this compound

The most common laboratory-scale synthesis of methyl this compound is the Fischer esterification of isonicotinic acid.

Protocol 1: Fischer Esterification of Isonicotinic Acid

-

Materials:

-

Isonicotinic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated sulfuric acid

-

Sodium carbonate

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A suspension of 100 g of isonicotinic acid (0.812 mol) in 250 mL of methanol is stirred and cooled to 10 °C in an ice bath.

-

To this mixture, 125 mL of concentrated sulfuric acid is added dropwise over 15 minutes, ensuring the temperature remains below 20 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.

-

After cooling and standing overnight, the mixture is poured onto 1 kg of ice and neutralized by the slow addition of 235 g of sodium carbonate.

-

Any solid precipitate is filtered off and washed with water and ether.

-

The filtrate is extracted three times with 300 mL portions of diethyl ether.

-

The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl this compound as a pale oil.

-

Caption: Workflow for the synthesis of methyl this compound.

Alternative Synthesis Routes:

-

From Isonicotinoyl Chloride: Isonicotinoyl chloride hydrochloride can be reacted with methanol in the presence of a base like triethylamine (B128534) to yield methyl this compound.[3]

-

From 4-Cyanopyridine (B195900): The nitrile group of 4-cyanopyridine can be hydrolyzed and esterified in a one-pot reaction with methanol and an acid catalyst.[10] Alternatively, enzymatic hydrolysis using a nitrilase can produce isonicotinic acid, which can then be esterified.[11]

Role in Signaling Pathways and Drug Development

While methyl this compound itself is primarily a synthetic intermediate, its core structure, isonicotinic acid, is implicated in significant biological pathways, particularly in the context of drug action and metabolism. A noteworthy example is the mechanism of the first-line anti-tuberculosis drug, isoniazid (B1672263) (isonicotinic acid hydrazide).

Recent research has revealed that isoniazid can lead to a novel post-translational modification termed "isonicotinylation" (Kinic) on histone proteins.[12] This modification is catalyzed by acetyltransferases CBP and P300 and can be reversed by histone deacetylase HDAC3.[12] Histone isonicotinylation relaxes the chromatin structure, promoting gene transcription.[12]

Specifically, this process has been shown to upregulate the expression of the PIK3R1 gene, which encodes the regulatory subunit of phosphoinositide 3-kinase (PI3K).[12] The subsequent activation of the PI3K/Akt/mTOR signaling pathway has been linked to potential tumorigenicity in the liver, providing a molecular basis for some of the side effects observed with long-term isoniazid therapy.[12] Understanding this pathway is crucial for drug development professionals working on safer analogues or countermeasures.

Caption: PI3K/Akt/mTOR pathway activated by isonicotinylation.

Conclusion

Methyl this compound is a chemical of significant interest due to its fundamental role in the synthesis of a diverse range of biologically active molecules. This guide has provided a detailed summary of its physical and chemical properties, along with practical experimental protocols for its preparation. The elucidation of signaling pathways affected by derivatives of isonicotinic acid, such as the PI3K/Akt/mTOR pathway, underscores the importance of understanding the broader biological context of such foundational molecules in modern drug discovery and development. This knowledge is paramount for the rational design of new, more effective, and safer therapeutic agents.

References

- 1. shd-pub.org.rs [shd-pub.org.rs]

- 2. Methyl this compound synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl this compound - Wikipedia [en.wikipedia.org]

- 6. Methyl this compound | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl this compound(2459-09-8) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isonicotinate: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isonicotinate, the conjugate base of isonicotinic acid. This compound and its derivatives are pivotal in pharmaceutical research, most notably in the development of antitubercular drugs. This document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores the intricate signaling pathways influenced by its parent compound and major derivatives.

Core Properties of this compound

This compound is a pyridinemonocarboxylate formed by the deprotonation of the carboxy group of isonicotinic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄NO₂⁻ | PubChem |

| Molecular Weight | 122.10 g/mol | PubChem |

| IUPAC Name | pyridine-4-carboxylate | PubChem |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound derivatives are crucial for research and development. Below are representative protocols.

Synthesis of Ethyl this compound

A common method for synthesizing ethyl this compound involves the esterification of isonicotinic acid.

Materials:

-

Isonicotinic acid

-

Absolute ethanol

-

Thionyl chloride

-

Dimethylformamide

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

A suspension of isonicotinic acid in toluene is prepared in a reaction vessel.

-

Thionyl chloride and a catalytic amount of dimethylformamide are added to the stirred suspension.

-

The mixture is heated, then cooled before the dropwise addition of absolute ethanol.

-

The reaction mixture is heated again and then chilled to precipitate the product.

-

The precipitate, ethyl this compound hydrochloride, is collected and washed with ether.

-

The hydrochloride salt is dissolved in water, and sodium bicarbonate is added to liberate the free base.

-

The aqueous phase is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

The ether is removed in vacuo to yield crude ethyl this compound, which can be further purified by distillation.

Gas Chromatography Analysis of Methyl this compound

This protocol outlines a gas chromatography (GC) method for the determination of methyl this compound.

Instrumentation and Conditions:

-

Instrument: Perkin-Elmer Gas Chromatograph

-

Column: DB-5 (30 m, 0.53 mm ID, 2.65 µm film thickness)

-

Detector: Flame Ionization Detector (FID)

-

Carrier Gas: Nitrogen

-

Injector Temperature: 230°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: 100°C (hold 0 min), ramp at 10°C/min to 270°C (hold 5 min)

-

Injection Volume: 1 µL

Procedure:

-

Prepare standard solutions of methyl this compound in a suitable solvent (e.g., methanol).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Inject the standard and sample solutions into the gas chromatograph.

-

Record the chromatograms and determine the retention time and peak area for methyl this compound.

-

Quantify the amount of methyl this compound in the sample by comparing its peak area to a calibration curve generated from the standard solutions.

Signaling Pathways and Biological Activity

While this compound itself is not directly implicated in specific signaling pathways, its parent compound, isonicotinic acid, and its derivative, isoniazid (B1672263), have well-documented biological activities and mechanisms of action that are of significant interest to drug development professionals.

Isoniazid's Mechanism of Action in Mycobacterium tuberculosis

Isoniazid (INH), a primary antitubercular drug, is a prodrug that requires activation within the mycobacterium.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2]

-

Activation: Isoniazid diffuses into Mycobacterium tuberculosis and is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][3]

-

Radical Formation: This activation converts isoniazid into reactive species, including an isonicotinic acyl radical.[1]

-

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to NAD+ to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[2][4] This enzyme is essential for the elongation of fatty acids required for mycolic acid synthesis.[1] Disruption of the mycolic acid layer leads to bacterial cell death.[1]

Modulation of Host Cell Signaling by Isoniazid

Recent studies have revealed that isoniazid can also modulate host cell signaling pathways, which may contribute to its therapeutic effects and side effects.

-

PI3K/Akt/mTOR Pathway: Isoniazid and its metabolites can induce a post-translational modification known as lysine (B10760008) isonicotinylation (Kinic) on histones. This histone mark has been shown to upregulate the expression of the PIK3R1 gene, leading to the activation of the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is involved in cell growth, proliferation, and survival, and its activation by isoniazid may have implications for the drug's side effects.[5][6]

-

ERK-1/MAPK Pathway: Isoniazid has been observed to induce a monocytic-like phenotype in HL-60 cells.[7] This differentiation is associated with the activation of the ERK-1/MAPK signaling pathway.[7] This suggests an immunomodulatory role for isoniazid that could contribute to the host's defense against tuberculosis.[7]

-

IL-1 Receptor and TNF Signaling: Isoniazid's therapeutic effect has been linked to host IL-1 and TNF signaling.[8] While isoniazid does not appear to alter the production of these cytokines, the blockade of their signaling pathways rescues isoniazid-induced killing of M. tuberculosis.[8] This suggests a synergistic relationship between the drug's direct antibacterial action and the host's pro-inflammatory response.

References

- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid induces a monocytic-like phenotype in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoniazid-induced control of Mycobacterium tuberculosis by primary human cells requires interleukin-1 receptor and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

role of isonicotinate in coordination chemistry

An In-depth Technical Guide: The Role of Isonicotinate in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the conjugate base of isonicotinic acid, has emerged as a remarkably versatile and powerful ligand in the field of coordination chemistry.[1][2] Its rigid structure, combined with the presence of two distinct donor sites—a pyridine (B92270) nitrogen and a carboxylate group—allows for a rich variety of coordination modes. This versatility enables the construction of a wide array of supramolecular architectures, from discrete metal complexes to multi-dimensional coordination polymers and metal-organic frameworks (MOFs).[1] These materials exhibit a fascinating range of properties, including tunable magnetism, pronounced luminescence, and significant catalytic activity, making them prime candidates for applications in materials science, gas separation, chemical sensing, and biomedicine. This guide provides a comprehensive overview of the fundamental coordination chemistry of this compound, detailing its synthesis, structural diversity, and physicochemical properties, with a focus on its applications in catalysis and its potential role in advanced drug delivery systems.

The this compound Ligand: Structure and Coordination Modes

This compound, or pyridine-4-carboxylate, is an organic ligand featuring a carboxylate group and a pyridine ring, with the nitrogen atom positioned para to the carboxylate.[2] This arrangement imparts rigidity and linearity to the ligand, influencing the geometry of the resulting metal complexes. The deprotonated carboxylate group and the lone pair of electrons on the pyridine nitrogen atom serve as the primary coordination sites. This dual-functionality allows this compound to adopt numerous coordination modes, which dictates the dimensionality and topology of the final structure.[3]

Key coordination modes include:

-

Monodentate: Coordination through either the pyridine nitrogen or a carboxylate oxygen.

-

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

-

Bidentate Bridging: The carboxylate group bridges two different metal centers (syn-syn, syn-anti, or anti-anti conformations).

-

Tridentate Bridging: The ligand connects three metal centers, typically utilizing the nitrogen and both carboxylate oxygens.

Synthesis and Experimental Protocols

This compound-based coordination polymers and MOFs are most commonly synthesized via solvothermal or hydrothermal methods. These techniques involve heating the constituent metal salts and isonicotinic acid in a sealed vessel, allowing for the slow crystallization of the product.

Experimental Protocol 1: General Solvothermal Synthesis of an this compound-Based MOF

This protocol provides a generalized procedure for synthesizing a metal-isonicotinate framework, inspired by methods reported for various transition metal MOFs.[4][5][6]

-

Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., cobalt(II) nitrate (B79036) hexahydrate, zinc(II) acetate (B1210297) dihydrate) and isonicotinic acid in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), ethanol, or water. Molar ratios and concentrations are critical and must be optimized for the desired product.

-

Assembly: Seal the vial tightly in a Teflon-lined stainless-steel autoclave.

-

Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically 80-150 °C) for a duration ranging from 24 to 72 hours. The heating and cooling rates can influence crystal quality.

-

Isolation: After cooling to room temperature, the resulting crystalline product is isolated by filtration.

-

Washing: The crystals are washed several times with the mother liquor or a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

-

Activation: To create a porous material, the solvent molecules occluded within the pores must be removed. This is typically achieved by solvent exchange with a more volatile solvent (like acetone (B3395972) or chloroform) followed by heating under a dynamic vacuum.

Structural Diversity and Physicochemical Properties

The coordination versatility of this compound leads to structures of varying dimensionality, each with distinct properties. Heterometallic frameworks, such as those involving lanthanide-copper or silver-cadmium (B8523530) systems, have also been synthesized, further expanding the structural and functional diversity.[1][7]

Crystallographic Data

The precise coordination environment, including bond lengths and angles, is crucial for determining the properties of the resulting complex. Single-crystal X-ray diffraction is the definitive technique for this characterization.

| Complex | Metal Ion(s) | M-N Bond Length (Å) | M-O Bond Length (Å) | Dimensionality | Reference |

| [Cu(isonicotinato-N)₂(H₂O)₂]·2H₂O | Cu(II) | 2.004(2) | 1.985(2) (aqua) | 0D (Discrete) | [7] |

| {[Ag(Iso)]·[Cd(Iso)₂]₁/₂}n | Ag(I), Cd(II) | 2.173(2) (Ag-N) | 2.132(2) (Ag-O) | 1D Chain | [1] |

| [Mn₂(this compound)(N₃)₃]n | Mn(II) | - | - | 3D Framework | [8] |

| --INVALID-LINK-- | Co(II) | 2.138(7) - 2.218(8) | 2.050(5) - 2.176(7) | 3D Framework | [6] |

| [CuLn₂(IN)₈(H₂O)₄]n (Ln = Gd, Dy, Er) | Cu(II), Ln(III) | - | - | 1D Chain | [7] |

Table 1: Selected Crystallographic and Structural Data for this compound-Based Coordination Compounds.

Magnetic Properties

This compound ligands can mediate magnetic exchange interactions between paramagnetic metal centers. The nature and strength of this coupling (ferromagnetic or antiferromagnetic) depend on the metal ion, the specific bridging mode of the ligand, and the overall crystal structure.

| Complex | Metal Ion(s) | Magnetic Behavior | Key Parameters (θ, Tc) | Reference |

| [Mn₂(L₂)(N₃)₃]n (L₂ = this compound) | Mn(II) | Antiferromagnetic with field-induced spin-flop | - | [8] |

| (Cu₃(L)₂(N₃)₄(H₂O)₃)n (HL = related acid) | Cu(II) | Intrachain ferromagnetic, interchain antiferromagnetic | Tc = 6.7 K | [9] |

| [Co(NCS)₂(4-vinylpyridine)₂]n | Co(II) | Intrachain ferromagnetic, interchain antiferromagnetic | Tc = 3.9 K | [10] |

Table 2: Magnetic Properties of Selected Coordination Polymers Featuring this compound or Related Pyridine-Carboxylate Ligands.

Luminescent Properties

Many this compound-based MOFs, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanides, exhibit strong luminescence.[11][12] The emission can originate from the ligand itself (linker-based luminescence), from the metal center, or from ligand-to-metal charge transfer (LMCT) events.[13] This property is highly sensitive to the local chemical environment, making these materials excellent candidates for chemical sensors.[11][14]

| Complex/MOF | Metal Ion(s) | Excitation λex (nm) | Emission λem (nm) | Notes | Reference |

| {[Ag(Iso)]·[Cd(Iso)₂]₁/₂}n | Ag(I), Cd(II) | 370 | 435 | Strong green fluorescence at room temperature. | [1] |

| [(L²)₂Ln(H₂O)₄][NO₃] (L² = this compound) | Eu(III), Tb(III) | - | Eu: sharp red; Tb: green | Characteristic lanthanide-centered emission. | [15] |

| {[Zn₂(μ₂-BDC)₂(iQ)₂]}∞ (related MOF) | Zn(II) | ~350 | 409 | Strong blue emission, used for sensing xylene isomers. | [14] |

Table 3: Luminescent Properties of Selected this compound-Based Coordination Compounds.

Applications

The unique structural and chemical features of this compound coordination compounds have led to their exploration in a variety of applications.

Catalysis

The presence of accessible metal sites and tunable porosity makes this compound-based MOFs and complexes promising catalysts for organic transformations.[16] For example, copper(II) complexes have been immobilized on magnetic nanoparticles for the catalytic oxidation of alcohols and reduction of nitrophenols.[17] Nickel(II) this compound complexes have also been investigated for the oligomerization of olefins.[18]

| Reaction Type | Catalyst System | Substrate(s) | Product Yield | Reference |

| Alcohol Oxidation | Fe₃O₄@ISNA@CuL¹ | Alcohols | High | [17] |

| Nitrophenol Reduction | Fe₃O₄@ISNA@CuL¹ | Nitroarenes | High | [17] |

| Olefin Oligomerization | Nickel(II) this compound complexes | Olefins | - | [18] |

| Claisen-Schmidt Condensation | Cu(II) Schiff-base complex | Aldehydes, Ketones | >90% | [19] |

Table 4: Catalytic Performance of Selected Systems Involving this compound or Related Ligands.

Gas Sorption and Separation

The well-defined pore structures of this compound MOFs make them suitable for selective gas adsorption. Ultra-microporous frameworks have been specifically designed for applications like CO₂ capture from flue gas or natural gas streams.[20][21] The flexibility of some frameworks allows for "gate-opening" behavior, where the structure dynamically responds to the presence of specific gas molecules, enhancing separation selectivity.[22]

Role in Drug Delivery Systems

While this compound itself is not a therapeutic agent, its ability to form biocompatible MOFs presents a significant opportunity for drug delivery.[][24] These MOFs can serve as high-capacity nanocarriers for therapeutic molecules. The drug can be loaded into the pores of the MOF and released in a controlled manner at the target site, potentially triggered by local environmental changes like pH. The surface of these MOF particles can also be functionalized to improve stability and target specific cells or tissues.[25]

Conclusion

This compound has proven to be a ligand of exceptional utility in coordination chemistry. Its capacity to form stable, well-defined structures with a vast range of metal ions has given rise to materials with impressive magnetic, luminescent, and catalytic properties. For researchers in materials science and catalysis, this compound-based MOFs offer a platform for designing highly active and selective heterogeneous catalysts and adsorbents. For professionals in drug development, the application of these frameworks as sophisticated delivery systems represents a promising frontier for enhancing the efficacy and safety of therapeutic agents. Future research will likely focus on developing multifunctional materials where, for instance, luminescence is used for sensing or imaging while the porous structure is simultaneously employed for targeted drug release.

References

- 1. bkcs.kchem.org [bkcs.kchem.org]

- 2. This compound | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-Organic Framework Based on this compound N-Oxide for Fast and Highly Efficient Aqueous Phase Cr(VI) Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. New manganese(II) azido coordination polymers with nicotinic/isonicotinic acids as coligands: synthesis, structure, and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. xn--michael-bhme-djb.de [xn--michael-bhme-djb.de]

- 11. Luminescent metal–organic frameworks: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Crystal Structures, and Luminescence of Organic-Lanthanide Complexes with Nicotinate and this compound Ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Ultra Microporous Metal Organic Frameworks Based On this compound And [quickcompany.in]

- 21. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO 2 /N 2 gas separation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08934C [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 24. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Isonicotinate as a Ligand in Metal-Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field. Their modular nature, arising from the combination of metallic nodes and organic linkers, allows for precise tuning of pore size, surface functionality, and chemical properties. This makes them highly promising candidates for advanced drug delivery systems.[1][2] Among the vast library of organic linkers, isonicotinate, the conjugate base of isonicotinic acid, presents a compelling case for its integration into MOFs for therapeutic applications. Its pyridyl nitrogen offers a site for post-synthetic modification, enabling the attachment of targeting moieties or other functional groups, while the carboxylate end effectively coordinates with metal centers to build robust frameworks.[3][4]

This technical guide provides a comprehensive overview of this compound as a ligand in the design and synthesis of MOFs, with a special focus on their potential in drug delivery. We will delve into the synthesis methodologies, characterization techniques, and the available data on their performance, while also addressing the critical aspects of biocompatibility and cytotoxicity.

Core Concepts: The Role of this compound in MOF Architecture

This compound is a bifunctional linker, possessing a carboxylate group for coordination with metal ions and a nitrogen atom within the pyridine (B92270) ring. This dual functionality allows for the formation of diverse network topologies. The nitrogen atom can either remain uncoordinated, providing a Lewis basic site within the pore for specific guest interactions, or it can participate in the coordination network, leading to more complex structures. Furthermore, the pyridine nitrogen is amenable to post-synthetic modification, a powerful strategy to introduce new functionalities into a pre-existing MOF.[4][5] This allows for the covalent attachment of targeting ligands, imaging agents, or stimuli-responsive gates for controlled drug release.[5]

Synthesis of this compound-Based MOFs

The synthesis of this compound-based MOFs predominantly employs solvothermal and mechanochemical methods. The choice of synthesis route can significantly influence the resulting crystal structure, particle size, and morphology of the MOF.[2][6]

Solvothermal Synthesis

Solvothermal synthesis is a widely used method where the metal salt and isonicotinic acid are dissolved in a solvent and heated in a sealed vessel.[7] The temperature, reaction time, and solvent system are critical parameters that dictate the final product.

Experimental Protocol: Solvothermal Synthesis of a Generic Cu(II)-Isonicotinate MOF

This protocol is a generalized procedure based on common solvothermal synthesis methods for copper-based MOFs.[7]

Materials:

-

Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate, Cu(NO₃)₂·3H₂O)

-

Isonicotinic acid (H-INA)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol (B145695), or a mixture)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the copper(II) salt and isonicotinic acid in the chosen solvent in a molar ratio typically ranging from 1:1 to 1:2 (metal:ligand). The concentration of the reactants can influence the crystal size and morphology.

-

-

Solvothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature between 80 °C and 150 °C for a period of 12 to 72 hours.

-

-

Product Isolation and Washing:

-

After the reaction, cool the autoclave to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with the synthesis solvent to remove unreacted precursors, followed by a more volatile solvent like ethanol or methanol (B129727) to facilitate drying.

-

-

Activation:

-

To remove the solvent molecules occluded within the pores, the MOF is activated. This is typically achieved by heating the material under vacuum at a temperature that is high enough to remove the solvent but below the decomposition temperature of the MOF.

-

Mechanochemical Synthesis

Mechanochemical synthesis is an environmentally friendly alternative that involves the grinding of solid reactants, often with a small amount of liquid (liquid-assisted grinding) or in the absence of a solvent.[6] This method can lead to the rapid formation of MOFs at room temperature.[3]

Experimental Protocol: Mechanochemical Synthesis of a Generic Zn(II)-Isonicotinate MOF

This protocol is a generalized procedure based on common mechanochemical synthesis methods.

Materials:

-

Zinc(II) salt (e.g., Zinc(II) acetate (B1210297) dihydrate, Zn(OAc)₂·2H₂O)

-

Isonicotinic acid (H-INA)

-

A small amount of a liquid grinding assistant (e.g., DMF or ethanol) (optional)

Procedure:

-

Reactant Preparation:

-

Place the zinc(II) salt and isonicotinic acid in a milling jar, typically in a 1:2 molar ratio.

-

-

Milling:

-

Add a few drops of the liquid grinding assistant, if used.

-

Mill the mixture in a ball mill for a duration ranging from 30 minutes to several hours. The milling frequency and time are crucial parameters.

-

-

Product Isolation and Washing:

-

Collect the resulting powder from the milling jar.

-

Wash the product with a suitable solvent to remove any unreacted starting materials and the grinding assistant.

-

-

Drying:

-

Dry the final product under vacuum or at a slightly elevated temperature.

-

Characterization of this compound-Based MOFs

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound MOFs.

| Technique | Information Obtained |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the this compound ligand to the metal center by observing shifts in the carboxylate and pyridine vibrational bands. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes. |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the MOF crystals. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the specific surface area (BET), pore volume, and pore size distribution of the activated MOF. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of the organic linker after digestion of the MOF in an acidic solution. |

This compound MOFs in Drug Delivery

While the application of this compound-based MOFs is diverse, their potential in drug delivery is particularly noteworthy due to the opportunities for functionalization and the inherent biocompatibility of some constituent metal ions like zinc. The loading of therapeutic agents into these frameworks can be achieved through various methods, including one-pot synthesis and post-synthetic encapsulation.[8][9]

Drug Loading and Release

The efficiency of a MOF as a drug carrier is determined by its drug loading capacity (DLC) and its release kinetics. While specific data for drug loading into purely this compound-based MOFs is still emerging, studies on related systems provide valuable insights. For instance, Zn-based MOFs have been shown to be effective carriers for the anticancer drug 5-fluorouracil (B62378) (5-FU), with loading capacities around 19.3 wt% and a sustained release of approximately 70% of the drug over 120 hours in a phosphate-buffered saline (PBS) solution.[10] In another example, a functionalized copper MOF demonstrated a loading capacity of 25.50% for ibuprofen (B1674241).[11][12] The release of the drug from the MOF can be triggered by various stimuli, such as changes in pH.[13]

Experimental Protocol: Drug Loading into an this compound MOF (Impregnation Method)

This is a general procedure for loading a drug into a pre-synthesized MOF.

Materials:

-

Activated this compound MOF

-

Drug of interest (e.g., ibuprofen, 5-fluorouracil)

-

A suitable solvent in which the drug is soluble and the MOF is stable

Procedure:

-

Drug Solution Preparation:

-

Prepare a concentrated solution of the drug in the chosen solvent.

-

-

Impregnation:

-

Disperse the activated MOF powder in the drug solution.

-

Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

-

Isolation of Drug-Loaded MOF:

-

Collect the solid by centrifugation or filtration.

-

Wash the drug-loaded MOF with a small amount of fresh solvent to remove the drug adsorbed on the external surface.

-

-

Drying:

-

Dry the product under vacuum at a mild temperature.

-

-

Quantification of Drug Loading:

-

The amount of loaded drug can be determined by various methods, such as:

-

UV-Vis Spectroscopy: Measuring the concentration of the drug remaining in the supernatant after loading.

-

Thermogravimetric Analysis (TGA): Comparing the weight loss profile of the drug-loaded MOF with that of the empty MOF.

-

High-Performance Liquid Chromatography (HPLC): Digesting a known amount of the drug-loaded MOF and quantifying the released drug.

-

-

Experimental Protocol: In Vitro Drug Release Study

This protocol outlines a typical experiment to study the release of a drug from a MOF.

Materials:

-

Drug-loaded this compound MOF

-

Release medium (e.g., Phosphate-Buffered Saline (PBS) at different pH values to simulate physiological conditions)

Procedure:

-

Release Experiment Setup:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a vial.

-

Place the vial in a shaker bath maintained at 37 °C.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

-

-

Quantification of Released Drug:

-

Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released over time to generate a release profile.

-

Stimuli-Responsive Release

The pyridine nitrogen of the this compound ligand can be protonated in acidic environments. This property can be exploited to design pH-responsive drug delivery systems. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, the protonation of the this compound linker could potentially lead to the destabilization of the MOF structure and the subsequent release of the encapsulated drug.[14]

Biocompatibility and Cytotoxicity

For any material to be considered for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is paramount. The toxicity of MOFs is influenced by the nature of the metal ions and the organic linkers, as well as the particle size and surface properties.[15] While extensive toxicity data for this compound-based MOFs is not yet widely available, studies on MOFs with similar components can provide some guidance. For instance, Zn-based MOFs have generally shown good biocompatibility.[16] However, it is crucial to conduct rigorous in vitro and in vivo toxicity studies for each specific this compound MOF formulation intended for therapeutic use.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[17]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1][18]

-

Cell culture medium and supplements

-

This compound MOF nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound MOF nanoparticles in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the MOF nanoparticles. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the MOF concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).

-

Visualizing Workflows and Relationships

To better understand the processes involved in the development and application of this compound-based MOFs, we can use diagrams to visualize the workflows.

Caption: Workflow for the synthesis and characterization of this compound MOFs.

Caption: Workflow for drug loading and in vitro evaluation of this compound MOFs.

Caption: A logical diagram illustrating a hypothetical pH-responsive drug release mechanism.

Conclusion and Future Outlook

This compound is a versatile and promising ligand for the construction of functional MOFs with significant potential in drug delivery. The presence of a modifiable pyridine nitrogen atom opens up avenues for creating targeted and stimuli-responsive drug carriers. While the field has seen substantial progress in the broader area of MOFs for biomedical applications, dedicated research into this compound-based systems for drug delivery is still in its nascent stages. Future work should focus on the synthesis of a wider variety of this compound MOFs with different metal nodes and topologies, followed by comprehensive studies on their drug loading and release capabilities for a range of therapeutic agents. Crucially, thorough investigations into the biocompatibility and in vivo behavior of these materials are necessary to pave the way for their translation into clinical applications. The development of robust and scalable synthesis methods will also be key to realizing the full potential of this compound-based MOFs in the next generation of drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Th… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing | MDPI [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Nano-Scale Anti-Cancer Drug Delivery by a Zn-Based Metal Organic Framework Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinate derivatives, compounds incorporating the pyridine-4-carboxylate scaffold, represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The seminal discovery of the anti-tuberculous activity of isoniazid (B1672263) (isonicotinic acid hydrazide) spurred extensive research into this chemical family, revealing a broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potentials. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and methodologies.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Targeting Epidermal Growth Factor Receptor (EGFR)

A significant area of investigation has been the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1] Certain 1,2,3-triazole-isonicotinate derivatives have been identified as potent inhibitors of EGFR kinase activity.[2]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID/Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,2,3-Triazole-isonicotinate derivative (Compound 13) | MCF-7 (Breast) | IC50 | Not specified, but potent | [2] |

| HCT-116 (Colon) | IC50 | Significantly greater than reference drug | [2] | |

| HepG-2 (Liver) | IC50 | Moderate cytotoxicity | [2] | |

| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | MCF-7 (Breast) | IC50 | Lower than zerumbone | [3] |

| HCT 116 (Colon) | - | Promising cytotoxic effects | [3] | |

| Isoniazid Derivatives (General) | OVCAR-8 (Ovary) | IC50 | 0.61 to 3.36 µg/mL | [4] |

| SF-295 (Glioblastoma) | IC50 | 0.61 to 3.36 µg/mL | [4] | |

| HCT-116 (Colon) | IC50 | 0.61 to 3.36 µg/mL | [4] | |

| Organotin(IV) compounds with this compound moieties | C26 (Mouse Colon Carcinoma) | - | Better activity than 5-fluorouracil |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MCF-7 human breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Visualizing the EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Antimicrobial Activity

The foundational antimicrobial activity of isoniazid has led to the exploration of a vast array of this compound derivatives against various bacterial and fungal pathogens. These compounds often exhibit broad-spectrum activity, and their mechanism can involve the inhibition of essential microbial enzymes.

Isonicotinoyl Hydrazones and Related Derivatives

Isonicotinoyl hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, are a particularly well-studied class of antimicrobial agents.[7][8] Their activity spectrum includes both Gram-positive and Gram-negative bacteria, as well as fungal species.[9]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID/Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |

| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | Mycobacterium tuberculosis | MIC | More active than isoniazid | [10] |

| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | MIC | 201.25 | |

| Escherichia coli | MIC | 100.63 | ||

| Isoniazid/2-hydroxy nicotinoid Schiff base (C5) | Staphylococcus aureus ATCC 29213 | MIC | 16 | |

| Unspecified Isonicotinohydrazone Derivative | Staphylococcus aureus | MIC | 8 | |

| Escherichia coli | MIC | 4 | [11] | |

| Hydrazone 13 | Escherichia coli ATCC 25922 | MSC | 6.3 | [12] |

| Staphylococcus aureus ATCC 6538 | MSC | Moderate activity | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound derivatives in the appropriate broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[7]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]

Visualizing the Antimicrobial Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and by reducing the production of reactive oxygen species (ROS).[1][10]

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Several this compound derivatives have been shown to be potent and selective inhibitors of COX-2.[15]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Activity Metric | Value (µg/mL) | Standard Drug (Value) | Reference |

| 5 | IC50 (ROS Inhibition) | 1.42 ± 0.1 | Ibuprofen (11.2 ± 1.9) | [1][16] |

| 6 | IC50 (ROS Inhibition) | 8.6 ± 0.5 | Ibuprofen (11.2 ± 1.9) | [1] |

| 8a | IC50 (ROS Inhibition) | 19.6 ± 3.4 | Ibuprofen (11.2 ± 1.9) | [1] |

| 8b | IC50 (ROS Inhibition) | 3.7 ± 1.7 | Ibuprofen (11.2 ± 1.9) | [1] |

| Nicotinate derivative 3b | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |

| Nicotinate derivative 3e | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |

| Nicotinate derivative 4c | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |

| Nicotinate derivative 4f | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Test this compound derivatives

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.

-

Compound Addition: Add the test compounds and controls to the wells of the 96-well plate.

-

Reaction Mix: Prepare and add a reaction mix containing COX Assay Buffer, COX Probe, and the COX-2 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[17]

Visualizing the Inflammatory Cascade and COX-2 Inhibition

Caption: The role of COX-2 in inflammation and its inhibition.

Conclusion and Future Directions

This compound derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic utility. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics. The exploration of their effects on other biological targets and the elucidation of novel mechanisms of action will undoubtedly open new avenues for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. promega.com [promega.com]

- 8. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Enigmatic Presence of Isonicotinic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-known scaffold in medicinal chemistry, forming the backbone of numerous synthetic drugs. However, its natural occurrence and that of its derivatives have remained largely underexplored. This technical guide delves into the current, albeit limited, knowledge of isonicotinic acid's presence in the natural world, its potential biosynthetic origins, and the analytical methodologies that can be adapted for its study in biological matrices. While quantitative data on its natural abundance is scarce, this document aims to provide a comprehensive overview for researchers venturing into this intriguing area of natural product chemistry.

Natural Occurrence of Isonicotinic Acid and Its Derivatives

Isonicotinic acid has been reported as a metabolite in various organisms, spanning the plant and microbial kingdoms, as well as in humans. However, detailed quantitative analyses in these natural sources are largely absent from the current scientific literature.

Table 1: Reported Natural Occurrence of Isonicotinic Acid and a Known Derivative

| Compound | Organism/Source | Reported Concentration | Reference(s) |

| Isonicotinic Acid | Aloe africana | Not Quantified | [1] |

| Isonicotinic Acid | Arabidopsis thaliana | Not Quantified | [1] |

| Isonicotinic Acid | Human (metabolite) | Not Quantified | [1] |

| Isonicotinic Acid | Algae (metabolite) | Not Quantified | [1] |

| Isonicotinamide | Phaseolus vulgaris (Bean) | Not Quantified | [2] |

Note: The lack of quantitative data is a significant gap in the current understanding of the natural role of these compounds.

Biosynthesis of Pyridine (B92270) Alkaloids: A Plausible Pathway to Isonicotinic Acid

The specific enzymatic pathway for the biosynthesis of isonicotinic acid in plants and other organisms has not been fully elucidated. However, based on the well-established biosynthesis of its isomer, nicotinic acid, a hypothetical pathway can be proposed. The biosynthesis of the pyridine ring of nicotinic acid in plants and some bacteria originates from aspartate. In animals and some fungi, it arises from the degradation of tryptophan.[3]

A plausible biosynthetic route to isonicotinic acid could parallel the initial stages of nicotinic acid biosynthesis, diverging at a later stage. The catabolism of tryptophan proceeds via the kynurenine (B1673888) pathway to produce quinolinic acid, a direct precursor to the pyridine ring of NAD.[4] It is conceivable that an alternative enzymatic processing of an intermediate in this pathway could lead to the formation of isonicotinic acid.

Experimental Protocols: A General Framework for Analysis

While specific protocols for the extraction and quantification of isonicotinic acid from natural sources like Aloe or Arabidopsis are not detailed in the literature, general methodologies for the analysis of pyridine alkaloids and related compounds can be adapted. The following sections outline a general workflow and key considerations for developing a robust analytical method.

General Experimental Workflow for Extraction and Analysis

The analysis of isonicotinic acid and its derivatives from a plant matrix typically involves extraction, purification, and subsequent analysis by chromatographic methods coupled with a suitable detector.

Key Methodologies

1. Extraction:

-

Principle: To efficiently extract isonicotinic acid and its derivatives from the complex plant matrix while minimizing the co-extraction of interfering substances.

-

Protocol Outline:

-

Obtain fresh or lyophilized plant material (e.g., leaves of Aloe africana).

-

Homogenize the tissue to a fine powder, often under cryogenic conditions (liquid nitrogen) to prevent enzymatic degradation.

-

Extract the homogenized material with a suitable solvent. A common choice for polar alkaloids is an acidified alcohol (e.g., methanol or ethanol (B145695) with 0.1% formic acid). The acidic condition helps to protonate the nitrogen of the pyridine ring, increasing its solubility in polar solvents.

-

Perform the extraction multiple times (e.g., 3x) with fresh solvent, using sonication or shaking to ensure thorough extraction.

-

Combine the extracts and centrifuge or filter to remove solid plant debris.

-

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Principle: To selectively retain the analytes of interest on a solid sorbent while washing away interfering compounds, followed by elution of the purified analytes.

-

Protocol Outline:

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for retaining the basic pyridine nitrogen) with methanol followed by an equilibration buffer.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.

-

Elute the isonicotinic acid and its derivatives using a stronger solvent, often containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge and release the compounds from the sorbent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.

-

3. Quantification by LC-MS/MS:

-

Principle: High-performance liquid chromatography (HPLC) separates the components of the extract, and tandem mass spectrometry (MS/MS) provides highly sensitive and selective detection and quantification.

-

Protocol Outline:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing an acidifier like formic acid (e.g., 0.1%), is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for pyridine-containing compounds as the nitrogen atom is readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation.

-

MRM Transitions: For isonicotinic acid (MW: 123.11), the precursor ion would be m/z 124.1. Product ions would need to be determined by infusion of a standard, but a likely fragmentation would be the loss of the carboxylic group.

-

-

Quantification: A calibration curve is constructed using standards of known concentrations. The concentration of isonicotinic acid in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., deuterated isonicotinic acid) is highly recommended to correct for matrix effects and variations in extraction efficiency.

-

Table 2: General Parameters for LC-MS/MS Analysis of Isonicotinic Acid

| Parameter | Recommended Setting/Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with low %B, ramp up to high %B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 124.1 ([M+H]⁺) |

| Product Ion(s) (m/z) | To be determined empirically |

Signaling Pathways: A Hypothetical Role for Isonicotinic Acid Derivatives

While direct evidence for a signaling role of isonicotinic acid is lacking, the involvement of its isomer, nicotinic acid, in cellular signaling provides a basis for speculation. Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent second messenger that mobilizes intracellular calcium from acidic stores.[5][6] This signaling is crucial for a variety of cellular processes.

Given the structural similarity, it is plausible that derivatives of isonicotinic acid could also function as signaling molecules, potentially interacting with receptors or enzymes involved in calcium signaling or other pathways. Further research is needed to explore this possibility.

Conclusion and Future Directions